N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide, also known as TTP488, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. TTP488 is a selective antagonist of the receptor for advanced glycation end products (RAGE), which has been implicated in various diseases, including Alzheimer's disease, diabetes, and cancer.
Mecanismo De Acción
N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide is a selective antagonist of RAGE, which is a multiligand receptor that binds to a variety of ligands, including advanced glycation end products (AGEs), amyloid-beta, and S100/calgranulins. RAGE activation has been implicated in various diseases, including Alzheimer's disease, diabetes, and cancer. By blocking RAGE activation, this compound reduces inflammation, oxidative stress, and cell death, which are all implicated in the pathogenesis of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various diseases. In Alzheimer's disease, this compound has been shown to reduce amyloid-beta-induced neuroinflammation and improve cognitive function in animal models of the disease. In diabetes, this compound has been shown to reduce inflammation and improve insulin sensitivity in animal models of the disease. In cancer, this compound has been shown to inhibit tumor growth and metastasis in animal models of the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide has several advantages for lab experiments, including its selective targeting of RAGE, which allows for the study of RAGE-mediated pathways in various diseases. This compound also has good pharmacokinetic properties, which allows for its use in animal models of disease. However, this compound also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide. One direction is to further investigate its potential therapeutic applications in various diseases, including Alzheimer's disease, diabetes, and cancer. Another direction is to study its potential off-target effects and develop more selective RAGE antagonists. Additionally, future studies could investigate the combination of this compound with other drugs or therapies to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-bromoethylamine hydrobromide with 2-thiophenecarboxylic acid to yield N-(2-thiophenecarbonyl)-2-bromoethylamine. This intermediate is then reacted with 1-(2,2,2-trifluoroethyl)piperazine to yield N-[2-(2-thiophenecarbonyl)ethyl]-1-(2,2,2-trifluoroethyl)piperazine. The final step involves the reaction of this intermediate with acetic anhydride and sodium acetate to yield this compound.
Aplicaciones Científicas De Investigación
N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In Alzheimer's disease, RAGE has been shown to play a role in the pathogenesis of the disease, and this compound has been shown to reduce amyloid-beta-induced neuroinflammation and improve cognitive function in animal models of the disease. In diabetes, RAGE has been implicated in the development of diabetic complications, and this compound has been shown to reduce inflammation and improve insulin sensitivity in animal models of the disease. In cancer, RAGE has been shown to promote tumor growth and metastasis, and this compound has been shown to inhibit tumor growth and metastasis in animal models of the disease.
Propiedades
IUPAC Name |
N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2S/c14-13(15,16)9-18-3-5-19(6-4-18)11(20)8-17-12(21)10-2-1-7-22-10/h1-2,7H,3-6,8-9H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVNOEVIXLTMCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)CNC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.